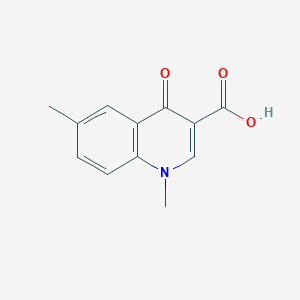

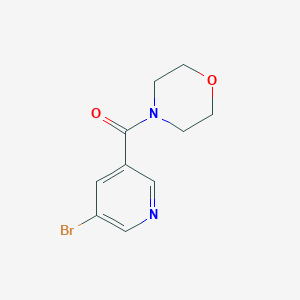

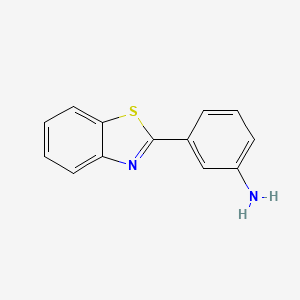

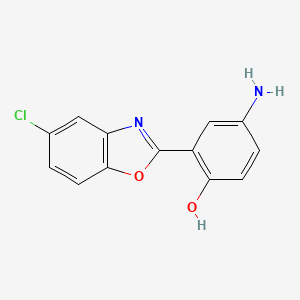

![molecular formula C11H9BrN2S B1269644 6-(4-ブロモフェニル)-2,3-ジヒドロイミダゾ[2,1-b][1,3]チアゾール CAS No. 35181-52-3](/img/structure/B1269644.png)

6-(4-ブロモフェニル)-2,3-ジヒドロイミダゾ[2,1-b][1,3]チアゾール

説明

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles, including 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole, typically involves the reaction of brominated compounds with thiazoles or thioureas under specific conditions. For instance, compounds analogous to 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole have been synthesized through reactions involving bromo ketones and 2-aminothiazoles, showcasing the influence of electron-withdrawing substituents on the reaction outcomes and product formation (Potikha & Brovarets, 2020).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is crucial in determining their biological activity. X-ray crystallography has been employed to ascertain the structures of these compounds, providing a basis for understanding their interaction with biological targets. The structural determination supports the development of compounds with enhanced biological activity by facilitating the optimization of structural features essential for biological interactions (Shilcrat et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives involves interactions with various reagents, leading to the formation of different functionalized compounds. These reactions are pivotal in exploring the therapeutic potential of these derivatives. For example, reactions with isothiocyanates and thioureas have been explored to produce derivatives with broad-spectrum anthelmintic activity, demonstrating the versatility of these compounds in generating a range of biologically active agents (Brewer et al., 1987).

科学的研究の応用

抗酸化活性

チアゾール誘導体は、顕著な抗酸化特性を示すことが知られています。チアゾール部分の存在は、フリーラジカルの捕捉に寄与し、それによって細胞を酸化ストレスから保護することができます。 これは、神経変性疾患などの酸化損傷によって引き起こされる状態の理解と治療を目的とした研究において特に役立ちます .

鎮痛および抗炎症活性

研究により、特定のチアゾール誘導体に鎮痛および抗炎症効果があることが示されています。 これらの特性により、慢性疼痛や炎症性疾患の治療に潜在的な用途を持つ、新しい鎮痛剤や抗炎症薬の開発に役立ちます .

抗菌および抗真菌活性

チアゾール環構造は、抗菌および抗真菌効果に関連付けられています。 これは、既存の薬剤に対する耐性がますます懸念される時代に、特に新しい抗生物質や抗真菌剤の開発のための有望な候補となります .

抗ウイルス活性

チアゾール誘導体は、HIVに対するなど、抗ウイルス活性について調べられています。 新しい抗ウイルス薬の開発は、出現するウイルス感染症との闘い、およびインフルエンザなどの変異率の高い疾患の管理において不可欠です .

抗腫瘍および細胞毒性活性

一部のチアゾール誘導体は、抗腫瘍および細胞毒性活性を持つことが判明しています。 この特定の化合物は、前立腺癌細胞株に対して強力な効果を示しており、癌研究および治療開発におけるその潜在的な用途を示唆しています .

抗結核活性

この化合物は、結核の原因となる細菌である結核菌に対して、顕著な活性を示しました。 これは、結核の世界的負担を考えると、新しい抗結核剤の探索におけるその潜在的な用途を示唆しています .

神経保護活性

チアゾールは、神経変性疾患の研究において有益となる可能性のある、神経保護効果について調査されています。 それらは、神経損傷のメカニズムの理解と、神経組織を保護するための薬物の開発に役立つ可能性があります .

抗血栓活性

チアゾール誘導体は、フィブリノーゲン受容体拮抗薬として作用し、抗血栓活性をもたらします。 この用途は、特に血栓症関連疾患の治療法の開発において、心臓血管研究において重要です .

将来の方向性

Thiazole and its derivatives have been the focus of medicinal chemists due to their wide range of biological activities . They have been used in the design, synthesis, and development of molecules having therapeutic potential as human drugs . Therefore, it is expected that more research will be conducted on “6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole” and its derivatives to explore their potential therapeutic applications.

作用機序

Target of Action

It’s known that thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been reported to interact with their targets leading to various biological effects . For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds are known to interact with various biochemical pathways leading to their respective therapeutic effects.

Result of Action

Some thiazole derivatives have shown significant effects on human tumor cell lines .

生化学分析

Biochemical Properties

6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has demonstrated inhibitory effects on certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. Additionally, 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole has been found to bind to DNA, thereby affecting gene expression and cellular functions .

Cellular Effects

The effects of 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. Furthermore, 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole influences gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, leading to enzyme inhibition or activation. This compound has been shown to inhibit the activity of certain kinases, thereby disrupting cell signaling pathways and inducing apoptosis. Additionally, 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole can bind to DNA, affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole have been studied over time. This compound exhibits stability under various conditions, although it may degrade over extended periods. Long-term studies have shown that 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole can modulate the levels of certain metabolites, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, and it may also bind to certain proteins, influencing its localization and accumulation. Studies have shown that 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole has been observed to localize in the nucleus, where it interacts with DNA and transcription factors, thereby modulating gene expression .

特性

IUPAC Name |

6-(4-bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJBSEDJRPMPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956628 | |

| Record name | 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35181-52-3 | |

| Record name | 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35181-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。